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Compound of Interest

Compound Name: 5-Bromothiazol-2-amine

Cat. No.: B145681

Introduction

5-Bromothiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a
bromine atom. This compound serves as a crucial building block in medicinal chemistry and
drug discovery, primarily owing to the versatile reactivity of the thiazole ring and the bromine
substituent. Its derivatives have shown significant potential as inhibitors of various protein
kinases, which are key regulators of cellular signaling pathways often implicated in diseases
such as cancer. This technical guide provides an in-depth overview of the chemical identifiers,
physicochemical properties, synthesis, analytical methods, and the role of its derivatives in
relevant signaling pathways.

Chemical Identifiers and Physicochemical
Properties

A comprehensive summary of the identifiers and physicochemical properties of 5-
Bromothiazol-2-amine is presented below, facilitating its unambiguous identification and
handling in a research setting.
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Identifier Type Data Reference

CAS Number 3034-22-8 [1][2]

IUPAC Name 5-bromo-1,3-thiazol-2-amine [1]
2-Amino-5-bromothiazole, 5-

Synonyms ) ) [11[3]
Bromo-2-aminothiazole

Molecular Formula Cs3HsBrN2S [1]

Molecular Weight 179.04 g/mol [1]
INChI=1S/C3H3BrN2S/c4-2-1-

InChl [1]
6-3(5)7-2/h1H,(H2,5,6)
ARHCLXWELPFVFQ-

InChlKey [1]
UHFFFAOYSA-N

SMILES C1=C(SC(=N1)N)Br [1]

Table 1. Chemical Identifiers for 5-Bromothiazol-2-amine
Property Value Reference
Physical State Solid, powder [4]

White to light yellow or pale

Appearance _ , [21[4]
brown crystalline solid

Melting Point 165 °C (decomposes) [2][5]

Boiling Point 287.6 + 13.0 °C (Predicted) [2]

Density 1.976 + 0.06 g/cm? (Predicted) [2]

Solubility Soluble in polar solvents [3]
Keep in dark place, Inert

Storage atmosphere, Store in freezer, [2]

under -20°C

Table 2: Physicochemical Properties of 5-Bromothiazol-2-amine

© 2025 BenchChem. All rights reserved. 2/13

Tech Support


https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://pmc.ncbi.nlm.nih.gov/articles/PMC3925721/
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.benchchem.com/product/b145681?utm_src=pdf-body
https://scispace.com/agents/pi3k-akt-mtor-signalling-pathway-2c1d6bde
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://scispace.com/agents/pi3k-akt-mtor-signalling-pathway-2c1d6bde
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://pmc.ncbi.nlm.nih.gov/articles/PMC9792154/
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://pmc.ncbi.nlm.nih.gov/articles/PMC3925721/
https://www.researchgate.net/figure/Schematic-diagram-illustrating-the-PI3K-AKT-PTEN-mTOR-signaling-pathway-in-a-cell-A_fig1_359450759
https://www.benchchem.com/product/b145681?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145681?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Protocols

The synthesis of 5-Bromothiazol-2-amine can be achieved through the bromination of 2-
aminothiazole. Two common laboratory-scale protocols are detailed below.

Protocol 1: Bromination using Bromine in Acetic Acid

This method involves the direct bromination of 2-aminothiazole using elemental bromine in an
acetic acid solvent.

Materials:

e 2-Aminothiazole

e Acetic acid

e Bromine

e Saturated sodium bicarbonate (NaHCOs) solution
o Ethyl acetate

e Anhydrous sodium sulfate (Na2S0a4)
e Round-bottom flask

e Magnetic stirrer

e Dropping funnel

e Ice bath

e Separatory funnel

e Rotary evaporator

« Silica gel for column chromatography

Procedure:
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Dissolve 2-aminothiazole (1.0 equivalent) in acetic acid in a round-bottom flask equipped
with a magnetic stirrer and cooled in an ice bath to 0 °C.[6]

Slowly add bromine (2.0 equivalents) dropwise to the stirred solution.[6]

After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 2 hours.[6]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCOs
solution until the pH is between 7 and 8.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[6]
Combine the organic layers and wash with saturated saline solution.

Dry the organic layer over anhydrous NazSOa, filter, and concentrate the solvent using a
rotary evaporator.[6]

Purify the crude product by column chromatography on silica gel to obtain 5-Bromothiazol-
2-amine.[6]

Protocol 2: From 2-Amino-5-bromothiazole
hydrobromide

This protocol involves the neutralization of the hydrobromide salt of the target compound.

Materials:

2-Amino-5-bromothiazole hydrobromide

Triethylamine (TEA)

Tetrahydrofuran (THF)

Filtration apparatus
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e Rotary evaporator
Procedure:

o Create a suspension of 2-amino-5-bromothiazole hydrobromide (1.0 equivalent) in
tetrahydrofuran (THF).[5]

e Add triethylamine (1.5 equivalents) to the suspension.[5]
 Stir the mixture at room temperature for 6 hours.[5]
* Remove the resulting precipitate by filtration.[5]

o Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-
Bromothiazol-2-amine.[5] This product is often of sufficient purity for subsequent reactions
without further purification.[5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 5-
Bromothiazol-2-amine.

Synthesi
ynthesis Work-up Purification

A : Bromination Neutralization Extraction Drying . y o o
(Br2, Acetic Acid) ’ (NaHCO3) }—>’ (Ethyl Acetate) (Na2504) Concentration Column Chromatography 5-Bromothiazol-2-amine

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis and purification of 5-
Bromothiazol-2-amine.

Analytical Protocols
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Accurate characterization of 5-Bromothiazol-2-amine is crucial for its use in research and
development. Below are suggested starting protocols for its analysis by HPLC, GC-MS, and
NMR.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

o HPLC system with a UV detector

e C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um)
Reagents:

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

e Formic acid or Phosphoric acid (for pH adjustment)
Procedure:

» Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and
water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.

o Sample Preparation: Dissolve a small amount of 5-Bromothiazol-2-amine in the mobile
phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 pm
syringe filter.

e Chromatographic Conditions:

Flow Rate: 1.0 mL/min

[¢]

o

Injection Volume: 10 pL

[e]

Column Temperature: 25 °C

o

Detection Wavelength: 254 nm (or determined Amax)
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e Analysis: Inject the sample and record the chromatogram. The retention time and peak purity
can be used to assess the identity and purity of the compound. A suitable method for a
similar compound, 2-Amino-5-methyl-thiazole, uses an acetonitrile/water/phosphoric acid
mobile phase.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amine group, derivatization may be necessary to improve the
chromatographic behavior of 5-Bromothiazol-2-amine.

Instrumentation:

o GC-MS system with an electron ionization (El) source

o Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 ym)
Reagents:

» Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

e Anhydrous solvent (e.g., acetonitrile)

Procedure:

o Derivatization: In a vial, dissolve a small amount of the sample in anhydrous acetonitrile. Add
an excess of BSTFA. Seal the vial and heat at 60-80 °C for 30-60 minutes.

e GC-MS Conditions:

(¢]

Injector Temperature: 250 °C

o Carrier Gas: Helium at a constant flow of 1 mL/min

o Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

o MS Transfer Line Temperature: 280 °C

o lon Source Temperature: 230 °C
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o Scan Range: m/z 50-500

o Analysis: Inject the derivatized sample. The resulting mass spectrum can be used to confirm
the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

* NMR spectrometer (e.g., 300 or 400 MHZz)
Reagents:

e Deuterated solvent (e.g., DMSO-de)

o Tetramethylsilane (TMS) as an internal standard
Procedure:

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromothiazol-2-amine in about
0.7 mL of DMSO-de in an NMR tube. Add a small amount of TMS.

» 'H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a
singlet for the proton on the thiazole ring and a broad singlet for the amine protons. For a
similar compound, 2-amino-4-phenylthiazole, the amine protons appear around 6 7.13 ppm
in DMSO-de.[8]

e 13C NMR Acquisition: Acquire the carbon NMR spectrum. Expected signals would
correspond to the three carbon atoms of the bromothiazole ring. For 2-amino-4-
phenylthiazole, the carbon atoms of the thiazole ring appear at 4 168.8, 150.3, and 102.0
ppm in DMSO-de.[8]

Role in Signaling Pathways and Drug Development

Derivatives of 2-aminothiazole, for which 5-Bromothiazol-2-amine is a key precursor, are
recognized as potent inhibitors of various protein kinases.[3][6] These kinases are critical
components of intracellular signaling pathways that regulate cell proliferation, survival, and
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apoptosis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a
major focus of modern drug development.

Inhibition of Src Family Kinases and Downstream
Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in multiple
signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and the Phosphoinositide 3-

kinase (PI3K)/Akt/mTOR pathways.[5][9] Overactivation of SFKs is common in many cancers
and promotes cell proliferation and survival while inhibiting apoptosis.[3][9]

2-aminothiazole-based compounds, such as the well-known cancer drug Dasatinib, are potent
inhibitors of SFKs.[6] By inhibiting SFK activity, these compounds can block downstream
signaling, leading to the suppression of cell growth and the induction of apoptosis in cancer
cells.[10][11] The inhibition of the PI3K/Akt pathway, in particular, can lead to the activation of
pro-apoptotic proteins.[10]

The following diagram illustrates the inhibitory effect of a 2-aminothiazole derivative on the Src-
mediated PI3K/Akt signaling pathway, ultimately promoting apoptosis.
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Caption: Inhibition of the Src-PI3K/Akt signaling pathway by a 2-aminothiazole derivative,
leading to the promotion of apoptosis.
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Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of
mitosis. Their overexpression is frequently observed in various cancers, leading to
chromosomal instability.[12] Derivatives of 2-aminothiazole have been identified as potent
inhibitors of Aurora kinases, suggesting another avenue through which these compounds can
exert their anti-cancer effects by disrupting cell division.[12][13]

Conclusion

5-Bromothiazol-2-amine is a compound of significant interest to researchers in the fields of
medicinal chemistry and drug development. Its utility as a versatile synthetic intermediate
allows for the creation of a diverse range of derivatives with potent biological activities. The
ability of these derivatives to inhibit key signaling molecules like Src family kinases and Aurora
kinases underscores their potential in the development of novel therapeutics, particularly for
the treatment of cancer. The information and protocols provided in this guide are intended to
support the ongoing research and development efforts centered around this important chemical
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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